molecular formula C9H10ClNO3 B13116751 Methyl2-amino-6-chloro-4-methoxybenzoate

Methyl2-amino-6-chloro-4-methoxybenzoate

Cat. No.: B13116751
M. Wt: 215.63 g/mol
InChI Key: LICGCDNBOIEAPL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

1H NMR (400 MHz, CDCl3):

  • Aromatic protons :
    • H-3 and H-5 (meta to –NH2 and –Cl): δ 7.2–7.4 ppm (doublets, J = 8.5 Hz).
    • H-1 (adjacent to ester): δ 8.0 ppm (singlet, deshielded by –COOCH3).
  • Amino group : δ 5.8–6.2 ppm (broad singlet, exchangeable protons).
  • Methoxy group : δ 3.9 ppm (singlet, –OCH3).
  • Methyl ester : δ 3.8 ppm (singlet, –COOCH3).

13C NMR (101 MHz, CDCl3):

  • Carbonyl carbon : δ 167.0 ppm (–COOCH3).
  • Aromatic carbons :
    • C-2 (NH2): δ 150–155 ppm.
    • C-4 (OCH3): δ 160–162 ppm.
    • C-6 (Cl): δ 130–135 ppm.
  • Methoxy carbon : δ 56.2 ppm.

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy reveals key functional groups:

  • N–H stretch : 3300–3500 cm−1 (amino group).
  • C=O stretch : 1700–1750 cm−1 (ester carbonyl).
  • C–O stretches :
    • 1250–1050 cm−1 (ester and methoxy groups).
  • C–Cl stretch : 550–750 cm−1.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • Molecular ion : [M+H]+ at m/z 232 (calculated for C9H10ClNO3).
  • Major fragments :
    • m/z 217: Loss of –CH3 (M-15).
    • m/z 182: Cleavage of –COOCH3 (M-50).
    • m/z 155: Loss of –Cl and –NH2 groups.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

methyl 2-amino-6-chloro-4-methoxybenzoate

InChI

InChI=1S/C9H10ClNO3/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

LICGCDNBOIEAPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-chloro-4-methoxybenzoate typically involves the esterification of 2-amino-6-chloro-4-methoxybenzoic acid. One common method is the Fischer esterification, which involves reacting the benzoic acid derivative with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-amino-6-chloro-4-methoxybenzoate may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-chloro-4-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.

Major Products

    Substitution: Formation of substituted benzoates with different functional groups replacing the chloro group.

    Oxidation: Formation of 2-amino-6-chloro-4-methoxybenzoic acid.

    Reduction: Formation of 2-amino-6-chloro-4-methoxybenzylamine.

Scientific Research Applications

Methyl 2-amino-6-chloro-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-chloro-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Methyl 4-(2-Amino-6-Chlorophenoxy)Benzoate (CAS 946772-71-0)

  • Structural Differences: This compound features a phenoxy (-O-C₆H₃ClNH₂) group at position 4 of the benzoate ring, compared to direct substitution on the benzene ring in the target compound.
  • Applications : Priced at $648/5g (97% purity), it is a high-value specialty chemical, likely used in pharmaceutical research .
  • Key Contrast: The phenoxy linker may alter solubility and binding affinity compared to the target compound’s direct substituents.

Methyl 4-Hydroxy-2-Methoxybenzoate (CAS 5446-02-6)

  • Structural Differences: Replaces the amino and chloro groups with a hydroxyl (-OH) group at position 4.
  • Similarity Score : 1.00 (highest similarity in ), indicating shared methyl benzoate backbone but divergent functionalization.

Metsulfuron Methyl Ester (CAS 79383-44-1)

  • Structural Differences : Contains a sulfonylurea bridge and triazine ring, unlike the target compound’s simple benzoate structure.
  • Applications : A herbicide, demonstrating how ester derivatives with heterocyclic groups are leveraged in agriculture .
  • Reactivity : The sulfonylurea moiety enables enzyme inhibition (e.g., acetolactate synthase in plants), a mechanism absent in the target compound .

2-Bromo-4-Formyl-6-Methoxyphenyl 2-Chlorobenzoate (CAS 443664-51-5)

  • Structural Differences: Bromo and formyl (-CHO) groups replace amino and chloro substituents.
  • Physical Properties : Higher molar mass (369.59 g/mol) and density (1.561 g/cm³) due to bromine and formyl groups .

2-Amino-4-Chloro-6-Methoxypyrimidine

  • Structural Differences : A pyrimidine ring with substituents at positions 2, 4, and 6, differing from the benzoate backbone.
  • Synthesis : Produced via cyclization, chloridization, and methoxylation (70% yield) .
  • Applications: Anticancer drug intermediate, underscoring the importance of amino and chloro groups in medicinal chemistry .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Applications Reference
Methyl 2-Amino-6-Chloro-4-Methoxybenzoate Not Provided C₉H₁₀ClNO₃ (Inferred) 2-NH₂, 6-Cl, 4-OCH₃ Pharmaceutical Intermediate (Inferred) N/A
Methyl 4-(2-Amino-6-Chlorophenoxy)Benzoate 946772-71-0 C₁₄H₁₁ClNO₃ Phenoxy linker with 2-NH₂, 6-Cl Pharmaceutical Research
Methyl 4-Hydroxy-2-Methoxybenzoate 5446-02-6 C₉H₁₀O₄ 4-OH, 2-OCH₃ Agrochemicals/Dyes
Metsulfuron Methyl Ester 79383-44-1 C₁₄H₁₅N₅O₆S Sulfonylurea, triazine Herbicide
2-Bromo-4-Formyl-6-Methoxyphenyl 2-Chlorobenzoate 443664-51-5 C₁₅H₁₀BrClO₄ 2-Br, 4-CHO, 6-OCH₃ Organic Synthesis
2-Amino-4-Chloro-6-Methoxypyrimidine Not Provided C₅H₅ClN₃O Pyrimidine ring with 2-NH₂, 4-Cl Anticancer Intermediate

Key Research Findings

  • Substituent Positioning: Amino and chloro groups at ortho positions (e.g., 2 and 6) enhance bioactivity in drug intermediates, as seen in 2-amino-4-chloro-6-methoxypyrimidine .
  • Backbone Influence : Benzoate esters with simple substituents (e.g., Methyl 4-hydroxy-2-methoxybenzoate) prioritize agrochemical applications, while complex backbones (e.g., sulfonylureas) target enzyme inhibition .
  • Synthetic Complexity : Halogenated analogs (e.g., 2-bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate) require specialized handling due to higher molecular weight and reactivity .

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